N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Overview
Description
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C16H26N2O2S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14357042 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phospholipase A2 Inhibitors : One study synthesized a series of benzenesulfonamides, including derivatives similar to the compound , which were found to be potent inhibitors of membrane-bound phospholipase A2. These compounds were also effective in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).
Antioxidant and Enzyme Inhibition Properties : A study investigated benzenesulfonamides with 1,3,5-triazine structures, including piperidine variants, for antioxidant activities and their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
5-HT6 Receptor Antagonist : Another study identified a benzenesulfonamide compound, with piperazine instead of piperidine, as a potent 5-HT6 receptor antagonist with potential therapeutic applications in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Carbonic Anhydrase Inhibitors : Benzenesulfonamides incorporating various moieties, including piperidinyl, have been studied as inhibitors of human carbonic anhydrase isozymes, with potential applications in the treatment of diseases like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).
5-HT7 Receptor Antagonists : Research on arylsulfonamide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines has led to the identification of potent 5-HT7 receptor antagonists, with one compound exhibiting significant selectivity and potency (Zajdel et al., 2012).
Cholinesterase Inhibition : A study synthesized N-alkyl-N-(piperidin-1-yl)benzenesulfonamides and found them to have promising activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases (Khalid, 2012).
Anticancer N-Acylbenzenesulfonamides : A study developed a series of N-acylbenzenesulfonamides, demonstrating anticancer activity towards various human cancer cell lines, highlighting the potential for these compounds in cancer treatment (Żołnowska et al., 2015).
Corrosion Inhibition on Iron : Piperidine derivatives, including benzenesulfonamides, were investigated for their efficiency in inhibiting the corrosion of iron, with the study using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Properties
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-14-5-3-11-18(13-14)12-4-10-17-22(19,20)16-8-6-15(21-2)7-9-16/h6-9,14,17H,3-5,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHRAERKVAAWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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